![molecular formula C7H14ClF2N B1439349 (4,4-Difluorocyclohexyl)methanamine hydrochloride CAS No. 809273-65-2](/img/structure/B1439349.png)
(4,4-Difluorocyclohexyl)methanamine hydrochloride
Overview
Description
“(4,4-Difluorocyclohexyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 809273-65-2 . It has a molecular weight of 185.64 and its molecular formula is C7H14ClF2N .
Molecular Structure Analysis
The InChI code for “(4,4-Difluorocyclohexyl)methanamine hydrochloride” is 1S/C7H13F2N.ClH/c8-7(9)3-1-6(5-10)2-4-7;/h6H,1-5,10H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(4,4-Difluorocyclohexyl)methanamine hydrochloride” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Environmental Chemistry
Finally, the environmental fate and impact of (4,4-Difluorocyclohexyl)methanamine hydrochloride can be an area of study. Understanding how this compound degrades or persists in various environments is crucial for assessing its potential environmental risks.
Each of these applications leverages the unique chemical structure of (4,4-Difluorocyclohexyl)methanamine hydrochloride , which is characterized by its molecular weight of 185.64 and the presence of a difluorocyclohexyl group attached to a methanamine moiety . The compound’s properties, such as its storage conditions and purity, are also critical factors in its utility across these fields .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .
Mechanism of Action
Mode of Action
It is known that many amines interact with their targets through nucleophilic addition, forming an unstable carbinolamine . This could be a possible interaction for (4,4-Difluorocyclohexyl)methanamine hydrochloride, but further studies are required to confirm this.
Biochemical Pathways
The biochemical pathways affected by (4,4-Difluorocyclohexyl)methanamine hydrochloride are currently unknown . Understanding the biochemical pathways influenced by this compound would provide valuable insights into its downstream effects and potential therapeutic applications.
properties
IUPAC Name |
(4,4-difluorocyclohexyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)3-1-6(5-10)2-4-7;/h6H,1-5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJQCPHETXMWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669808 | |
Record name | 1-(4,4-Difluorocyclohexyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluorocyclohexyl)methanamine hydrochloride | |
CAS RN |
809273-65-2 | |
Record name | 1-(4,4-Difluorocyclohexyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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